Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Description
Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a chiral piperidine derivative characterized by a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom and a methyl ester group at the 3-position of the piperidine ring. This compound is of interest due to its propargyl group, which enables unique reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl (3S)-1-prop-2-ynylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3/t9-/m0/s1 |
InChI Key |
PNCOYPCTFNKJQQ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCN(C1)CC#C |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Propynyl Group: The propynyl group can be introduced via an alkylation reaction using a propynyl halide.
Esterification: The carboxylate ester can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may be explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials or as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis highlights key structural, synthetic, and functional differences between Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate and similar piperidine derivatives.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Piperidine Derivatives
Key Observations:
Propargyl vs. Allyl Groups : The propargyl group in the target compound offers distinct reactivity (e.g., alkyne-specific reactions) compared to the allyl group in compound 1c, which may undergo electrophilic additions or polymerizations .
Ester Group Variations: Methyl esters (target compound, 1c) are typically more hydrolytically stable under basic conditions than benzyl esters (), which can be cleaved via hydrogenolysis .
Crystallography and Structural Validation
- The target compound’s stereochemistry and conformation can be confirmed using SHELXL (), a widely used program for small-molecule refinement .
- Compound 1c’s crystal structure (if resolved) would provide insights into how nitro and phenyl groups influence packing efficiency compared to the propargyl-substituted analog .
Biological Activity
Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by the presence of a propynyl group and an ester functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | methyl (3S)-1-prop-2-ynylpiperidine-3-carboxylate |
| InChI Key | PNCOYPCTFNKJQQ-VIFPVBQESA-N |
| SMILES | COC(=O)C1CCCN(C1)CC#C |
The compound's structure includes a piperidine ring with a propynyl substituent at the 1-position and a carboxylate ester at the 3-position, which enhances its reactivity and potential biological interactions .
Pharmacological Potential
This compound has been investigated for various pharmacological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially influencing pathways involved in pain and inflammation .
- Receptor Modulation : The compound's interaction with specific receptors could lead to therapeutic applications in pain management or anti-inflammatory treatments .
- Antimicrobial Activity : Similar piperidine derivatives have demonstrated antimicrobial properties, suggesting that this compound may possess similar effects, potentially inhibiting bacterial growth or biofilm formation .
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to alterations in cellular signaling pathways, which may account for its observed biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H15NO2 | Ester derivative with propynyl group |
| 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid | C9H13NO2 | Different position of carboxylic group |
| (R)-piperidine-3-carboxylic acid | C6H11NO2 | Structural isomer with different substituents |
The presence of the propynyl group in this compound enhances its reactivity compared to other derivatives, making it a valuable candidate for further research in medicinal chemistry .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Analgesic Properties : Research indicates that compounds similar to Methyl (3S)-1-(prop-2-yn-1-yloxy) derivatives exhibit significant analgesic effects in animal models, suggesting that this compound could also provide pain relief through similar mechanisms .
- Antimicrobial Efficacy : In vitro studies have shown that piperidine derivatives possess antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for structurally related compounds have been reported as low as 0.22 µg/mL, indicating strong antimicrobial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
